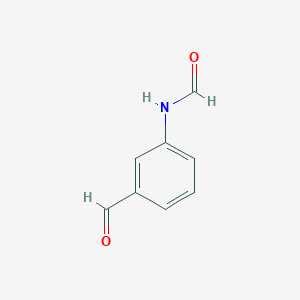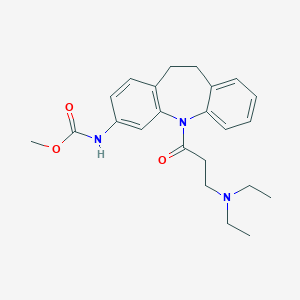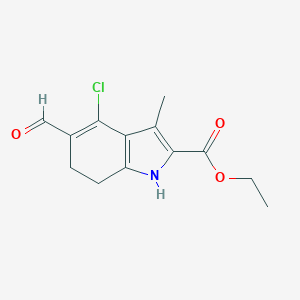
ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate” is a chemical compound. It is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H13ClO4/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8(6-15)11(10)14/h6H,3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate” is 268.7 . It is a solid at room temperature . The InChI key for this compound isGECMCNWALPGVMC-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives : Research by Pete, Parlagh, and Tőke (2003) describes the synthesis of ethyl 5-formyl-1H-indole-2-carboxylates, a new synthetic intermediate. Their study involves transforming sulfomethyl groups to formyl function and elaborates on the use of ethyl 5-chloromethyl-1H-indole-2-carboxylates and their hydrolysis and oxidation to aldehydes (Pete, Parlagh, & Tőke, 2003).
Facile Synthesis of Formyl-Indole-Carboxylates : A similar study by Pete, Szöllösy, and Szokol (2006) outlines the synthesis of ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, detailing the transformation of sulfomethyl groups to formyl functions (Pete, Szöllösy, & Szokol, 2006).
Synthesis of 1H-Pyrazole-3-Carboxylates : Potopnyk, Matiichuk, and Obushak (2017) investigated the synthesis of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates, exploring their transformation into bipyrazole derivatives (Potopnyk, Matiichuk, & Obushak, 2017).
Oxazinoindole Derivatives Synthesis : Mayer, Mérour, Joseph, and Guillaumet (2002) researched the synthesis of ethyl 2,3,4,6-tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives, exploring their potential for creating tetracyclic compounds (Mayer, Mérour, Joseph, & Guillaumet, 2002).
Photochromism of Pyrazole Derivatives : Yokoyama et al. (2004) studied the coloration properties of ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate under light irradiation, noting its applications in photochemical transformations (Yokoyama et al., 2004).
Preparation of Naphthyridine Derivatives : Kiely (1991) explored the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, involving the masking and regeneration of double bonds, which can be related to the synthesis of similar indole derivatives (Kiely, 1991).
Synthesis of Indole-2-Carboxylates : Cucek and Verček (2008) focused on the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, examining their reactivity and transformation into different derivatives (Cucek & Verček, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-3-18-13(17)12-7(2)10-9(15-12)5-4-8(6-16)11(10)14/h6,15H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVVAQYRKSZEEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCC(=C2Cl)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354865 |
Source


|
| Record name | ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate | |
CAS RN |
351073-97-7 |
Source


|
| Record name | ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
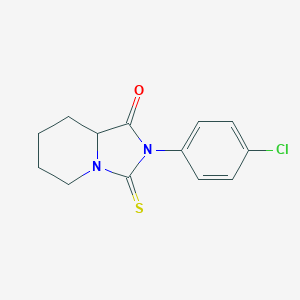


![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
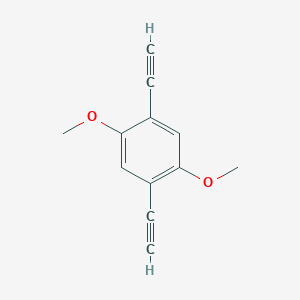
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)

